Diclofenac 2,5-Quinone Imine

Drug Metabolism Reactive Metabolites Toxicology

Pharmaceutical impurity profiling demands structurally specific, authenticated reference standards. Generic substitution with the parent drug, Impurity A, or 4'-hydroxydiclofenac quinone imine risks misidentification, failed method validation, and regulatory delays. Diclofenac 2,5-Quinone Imine (CAS 1254576-93-6) is a chemically defined reactive metabolite standard-formed via 5-hydroxylation followed by oxidation-that cannot be substituted. Supplied with a comprehensive Certificate of Analysis (CoA) and Structure Elucidation Report (SER), it directly supports USP, EP, and ICH-compliant AMV, forced degradation studies, and ANDA/NDA submissions. Typical purity: ≥95%.

Molecular Formula C14H9Cl2NO3
Molecular Weight 310.14
CAS No. 1254576-93-6
Cat. No. B602256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac 2,5-Quinone Imine
CAS1254576-93-6
Molecular FormulaC14H9Cl2NO3
Molecular Weight310.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclofenac 2,5-Quinone Imine Overview


Diclofenac 2,5-Quinone Imine (CAS 1254576-93-6), also known as 5-hydroxydiclofenac quinone imine, is a quinone imine metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac [1]. It is chemically designated as (E)-2-(6-((2,6-dichlorophenyl)imino)-3-oxocyclohexa-1,4-dien-1-yl)acetic acid with a molecular formula of C14H9Cl2NO3 and a molecular weight of 310.13 g/mol . This compound is a reactive intermediate formed through the oxidative metabolism of diclofenac and is implicated in the drug's rare but severe hepatotoxicity [1]. Its primary utility is as a high-purity reference standard, essential for analytical method development, method validation (AMV), and quality control (QC) during pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2].

Selecting Diclofenac 2,5-Quinone Imine Standard


In pharmaceutical quality control and regulatory submissions, generic substitution of impurity reference standards is not feasible due to the stringent requirements for structural specificity, purity, and traceability [1]. Diclofenac 2,5-Quinone Imine is a specific, structurally defined reactive metabolite that cannot be replaced by the parent drug, other simple degradants like diclofenac amide (Impurity A), or even other quinone imines such as the 4‘-hydroxydiclofenac quinone imine [2]. Its unique reactivity profile and formation pathway—arising from 5-hydroxylation followed by oxidation—require a dedicated, authenticated standard for accurate identification and quantification in forced degradation studies and impurity profiling [3]. Using an incorrect or unauthenticated standard can lead to misidentification of impurities, failed method validation, and significant delays in regulatory approval processes.

Diclofenac 2,5-Quinone Imine Comparative Evidence


Metabolic Origin: 5-OH vs. 4'-OH Pathway

Diclofenac 2,5-Quinone Imine is derived specifically from the 5-hydroxylation pathway of diclofenac, distinguishing it from the 4‘-hydroxydiclofenac quinone imine. This differentiation is crucial because the two isomers have distinct formation routes and potentially different toxicological profiles [1]. While both are reactive, this specific 2,5-isomer has been identified as a key intermediate in the formation of secondary quinone imine glutathione conjugates in vivo under specific physiological conditions [2].

Drug Metabolism Reactive Metabolites Toxicology

In Vivo Detection Under Altered Homeostasis

A pivotal study by Waldon et al. demonstrated that secondary quinone imine metabolites derived from 5-OH diclofenac glutathione conjugates were only detectable in rat bile when bile salt homeostasis was experimentally altered by omitting taurocholic acid infusion [1]. Under standard experimental conditions (with bile acid replacement), these specific metabolites were not observed, indicating that the detection of Diclofenac 2,5-Quinone Imine-derived species is condition-dependent [1]. This finding is specific to the 5-OH pathway.

In Vivo Metabolism Bile Duct Cannulation GSH Conjugates

P450-Independent Formation in HRN™ Model

In hepatic cytochrome P450 reductase null (HRN™) mice, which lack functional hepatic P450 activity, a quinone-imine metabolite was still formed when incubated with diclofenac, whereas P450-derived oxidative metabolites were not [1]. This demonstrates that the formation of Diclofenac 2,5-Quinone Imine can occur via non-P450 pathways, such as through peroxidases, in contrast to other oxidative metabolites.

Drug Metabolism Toxicology Knockout Models

GST-Mediated In Vitro Trapping

A study on the inactivation of reactive diclofenac metabolites quantified that up to 5 μM of 5-hydroxydiclofenac quinone imine could be trapped in vitro by a combination of glutathione (GSH) and glutathione S-transferase (GST) [1]. This provides a specific, quantifiable metric for the compound‘s reactivity and its capacity for detoxification via the GSH conjugation pathway.

Drug Metabolism Detoxification Enzyme Kinetics

Structure Elucidation Report Package

Procuring Diclofenac 2,5-Quinone Imine from specialized suppliers like Veeprho includes a detailed Structure Elucidation Report (SER) and comprehensive characterization data compliant with USP, EMA, JP, and BP standards [1]. This contrasts with generic chemical suppliers who may provide only basic purity data (e.g., ≥95%) without full structural authentication .

Pharmaceutical Analysis Regulatory Compliance Method Validation

Storage and Stability Requirements

Vendor specifications indicate distinct storage conditions for Diclofenac 2,5-Quinone Imine. Some suppliers, like Sigma-Aldrich, recommend storage at 2-8°C, while others like USBio specify -20°C for long-term stability . This contrasts with the parent drug diclofenac, which is typically stable at room temperature. These specific cold-chain requirements underscore the compound‘s inherent reactivity and instability compared to its parent molecule.

Stability Reference Standard Storage Conditions

Diclofenac 2,5-Quinone Imine Applications


Regulatory Filing & Quality Control

The primary industrial application for Diclofenac 2,5-Quinone Imine is as a highly characterized reference standard for regulatory submissions. Its use is essential for developing and validating analytical methods (AMV) to detect and quantify this specific reactive impurity in diclofenac drug substance and finished products [1]. The availability of a detailed Structure Elucidation Report (SER) and comprehensive Certificate of Analysis (CoA) from specialized suppliers directly supports compliance with USP, EP, and ICH guidelines for impurity profiling [2].

Hepatotoxicity Mechanism Studies

This compound is a critical tool for investigating the molecular mechanisms of diclofenac-associated idiosyncratic drug-induced liver injury (DILI). The evidence showing its formation in HRN™ mice (P450-independent) and its detection in vivo only under altered bile acid homeostasis makes it a specific probe for studying non-cytochrome P450 bioactivation pathways and the role of physiological conditions in reactive metabolite formation [3][4].

Forced Degradation & Impurity Profiling

In pharmaceutical development, this standard is used in forced degradation (stress testing) studies to identify and monitor the formation of this specific oxidative degradant. The distinct storage requirements (2-8°C or -20°C) highlight its instability and confirm the need for a dedicated, authenticated standard to ensure accurate identification and quantification during stability studies of diclofenac formulations .

Reactive Metabolite Trapping Assays

The quantified trapping of up to 5 μM of this quinone imine by GSH/GST provides a benchmark for developing and validating in vitro assays designed to assess the detoxification capacity of biological systems or to screen for covalent binding potential of new chemical entities. Researchers can use this compound as a positive control or reference standard in such assays [5].

Technical Documentation Hub

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